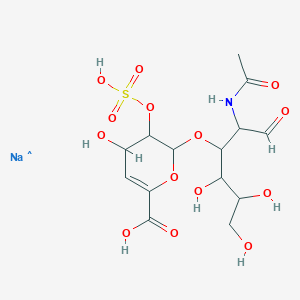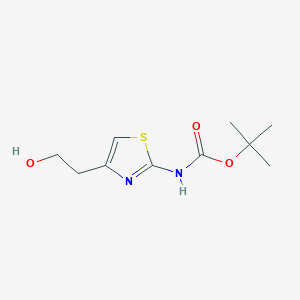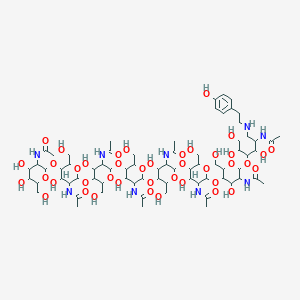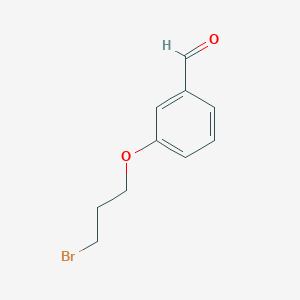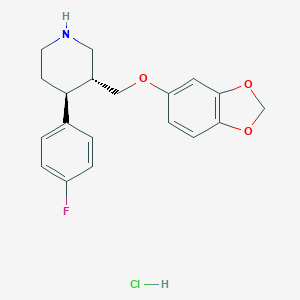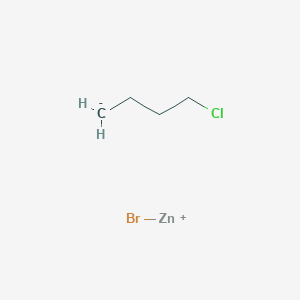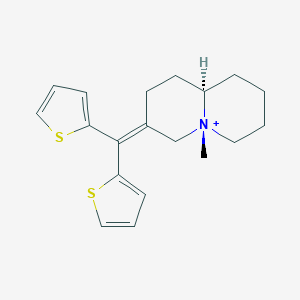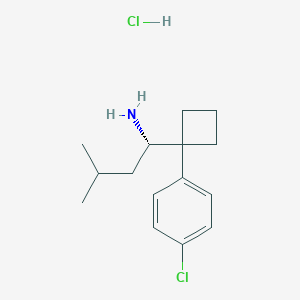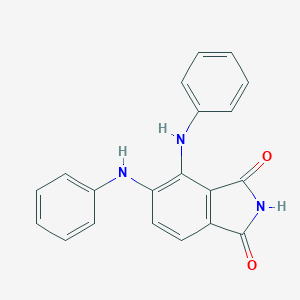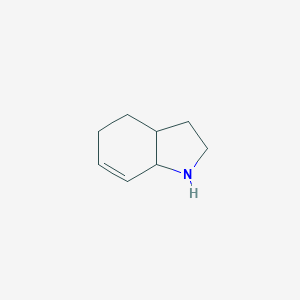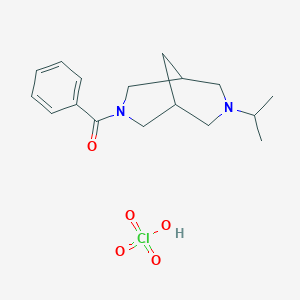
Saz VII 23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saz VII 23 is a synthetic compound that has been widely studied for its potential applications in scientific research. It was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action and potential uses in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Saz VII 23 is not fully understood, but it is thought to work by binding to specific proteins and modulating their activity. It has been shown to interact with several different proteins involved in cellular signaling pathways, including those involved in the regulation of gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Saz VII 23 can have a variety of biochemical and physiological effects, depending on the specific proteins it interacts with. It has been shown to modulate the activity of several different enzymes involved in cellular metabolism and energy production, as well as affecting the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Saz VII 23 in lab experiments is its specificity for certain proteins and pathways, which allows researchers to study their functions in a more targeted and precise manner. However, one limitation of using Saz VII 23 is its potential toxicity and off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on Saz VII 23. One area of interest is the development of more specific and potent analogs of the compound, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Another area of interest is the use of Saz VII 23 as a tool compound in drug discovery efforts, particularly for the development of new treatments for cancer and other diseases.
In conclusion, Saz VII 23 is a synthetic compound that has shown promise as a tool compound in scientific research. Its mechanism of action and potential applications in biochemistry and physiology are still being explored, and there are several potential future directions for research on this compound.
Métodos De Síntesis
Saz VII 23 is synthesized using a multi-step process that involves the use of various chemical reagents and catalysts. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the conversion of several precursor compounds into the final product.
Aplicaciones Científicas De Investigación
Saz VII 23 has been used in a variety of scientific research applications, including studies investigating its effects on cellular signaling pathways, gene expression, and protein function. It has also been studied for its potential use as a tool compound in drug discovery and development.
Propiedades
Número CAS |
142106-99-8 |
|---|---|
Nombre del producto |
Saz VII 23 |
Fórmula molecular |
C17H25ClN2O5 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canónico |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Sinónimos |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



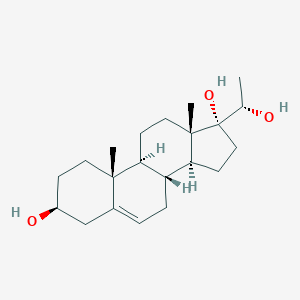
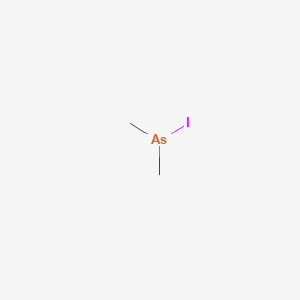
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
